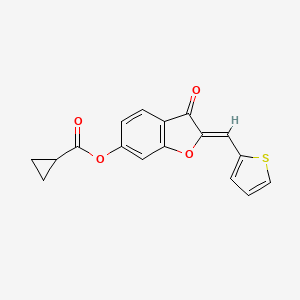![molecular formula C25H18ClF2N5O2 B2916232 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide CAS No. 902923-39-1](/img/structure/B2916232.png)
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The [1,2,4]triazolo[4,3-a]quinazoline moiety is a fused heterocyclic system that has been studied for its potential biological activities . Compounds containing this moiety have been designed and synthesized for evaluation against various cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives typically involves the reaction of 2-aminobenzohydrazide derivatives with aromatic amidines . This method is known for its good functional group tolerance and easy operation .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by the presence of a fused triazole and quinazoline ring system . The exact structure of the compound would depend on the specific substituents attached to this core structure.Scientific Research Applications
Synthetic Routes and Chemical Reactions
The synthesis and chemical behavior of triazoloquinazolinone derivatives have been extensively studied. For example, research by Chernyshev et al. (2014) explores the reactions of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, providing insights into the synthesis and potential modifications of triazoloquinazolinone derivatives under various conditions (Chernyshev et al., 2014).
Pharmacological Applications
Research into triazoloquinazolinone derivatives has also highlighted their potential pharmacological applications. Alagarsamy et al. (2007) synthesized a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated them for H1-antihistaminic activity, indicating the compound's relevance in developing new therapeutic agents (Alagarsamy et al., 2007).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of triazoloquinazolinone derivatives have been a subject of research, suggesting these compounds' utility in developing new antimicrobial agents. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, and evaluated their antimicrobial activity, showcasing the potential of such compounds in combating microbial infections (Hassan, 2013).
Molecular Docking and Structure-Activity Relationships
The study of the molecular structure and docking analyses of triazoloquinazolinone derivatives provides insights into their interaction with biological targets. Wu et al. (2022) synthesized and performed a comprehensive analysis, including molecular docking, of a triazoloquinazolinone derivative, suggesting its potential interaction with SHP2 protein, indicating the compound's relevance in targeted therapeutic applications (Wu et al., 2022).
Antitumor Activity
The antitumor activity of quinazolinone derivatives has also been a significant area of research. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
Future Directions
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of the molecule, it is plausible that it could influence multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Given its potential interaction with multiple targets, it could have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF2N5O2/c26-16-7-5-15(6-8-16)14-32-24(35)18-3-1-2-4-21(18)33-22(30-31-25(32)33)11-12-23(34)29-17-9-10-19(27)20(28)13-17/h1-10,13H,11-12,14H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMXAAJLOPUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NC4=CC(=C(C=C4)F)F)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)
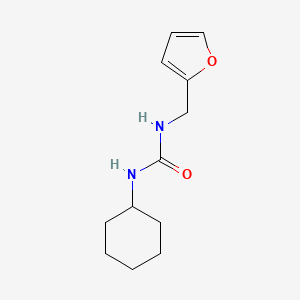
![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)
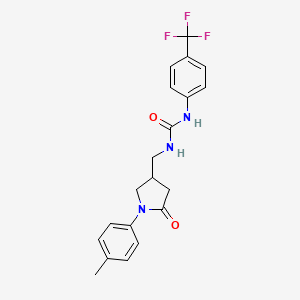
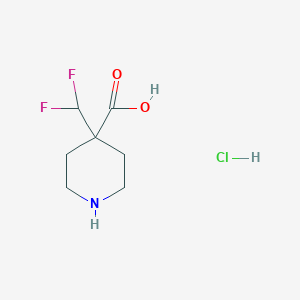
![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)
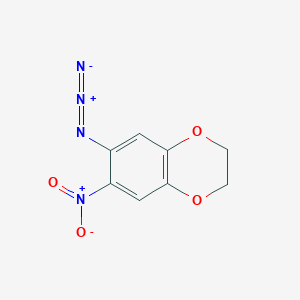
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)
![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)
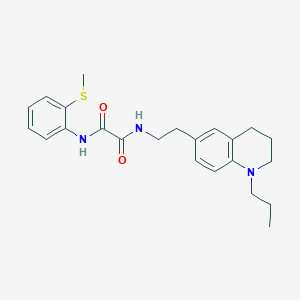
![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)
